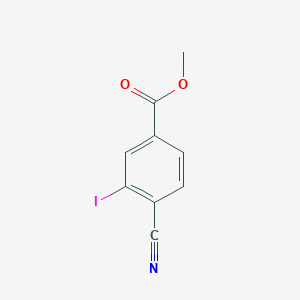

Methyl 4-cyano-3-iodobenzoate

Description

Methyl 4-cyano-3-iodobenzoate is an aromatic ester featuring a cyano group at the para position and an iodine substituent at the meta position relative to the methyl ester group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents (cyano and iodine), which influence its reactivity and utility in cross-coupling reactions, ligand synthesis, and drug development.

Propriétés

IUPAC Name |

methyl 4-cyano-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKAZHVRMXXYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Methyl 4-cyano-3-iodobenzoate can be synthesized through various methods. One common synthetic route involves the iodination of methyl 4-cyanobenzoate. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 3-position of the benzene ring . Another method involves the esterification of 4-cyano-3-iodobenzoic acid with methanol in the presence of an acid catalyst .

Analyse Des Réactions Chimiques

Methyl 4-cyano-3-iodobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Applications De Recherche Scientifique

Methyl 4-cyano-3-iodobenzoate has various applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl 4-cyano-3-iodobenzoate depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by transition metals like palladium . In biological systems, the cyano group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity .

Comparaison Avec Des Composés Similaires

Ethyl 4-cyano-3-iodobenzoate

Methyl 4-amino-3-iodobenzoate

- Molecular Formula: C₈H₈INO₂

- Molecular Weight : 277.06 g/mol .

- Structural Difference: An amino (-NH₂) group replaces the cyano (-CN) substituent.

- Impact: The amino group is electron-donating, increasing the aromatic ring's nucleophilicity. This makes the compound more reactive in electrophilic substitutions, contrasting with the electron-withdrawing cyano group in the target molecule. Applications include coordination chemistry and as a precursor for dyes or agrochemicals .

Methyl 4-iodobenzoate

- Molecular Formula : C₈H₇IO₂

- Molecular Weight : 262.05 g/mol (calculated).

- Structural Difference: Lacks the cyano group at the 4-position.

- Impact: Without the electron-withdrawing cyano group, the iodine substituent dominates reactivity, making this compound more prone to nucleophilic aromatic substitution. It is commonly used in Suzuki-Miyaura coupling reactions .

Methyl 4-hydroxy-3-iodobenzoate

- Molecular Formula : C₈H₇IO₃

- Molecular Weight : 278.04 g/mol .

- Structural Difference: A hydroxyl (-OH) group replaces the cyano (-CN) group.

- Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and aqueous solubility. This compound may serve as a precursor for anti-inflammatory or antimicrobial agents due to its phenolic structure .

Methyl 4-iodo-3-methylbenzoate

- Molecular Formula : C₉H₉IO₂

- Molecular Weight : 276.07 g/mol .

- Structural Difference: A methyl (-CH₃) group replaces the cyano (-CN) substituent.

- Impact: The electron-donating methyl group deactivates the ring less than the cyano group, altering regioselectivity in electrophilic substitutions. Applications include pharmaceutical intermediate synthesis .

Research Findings and Insights

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in Methyl 4-cyano-3-iodobenzoate deactivates the aromatic ring, directing electrophilic attacks to specific positions (e.g., the iodine-bearing meta position). In contrast, analogs like Methyl 4-amino-3-iodobenzoate exhibit increased ring activation due to the amino group .

- Solubility and Reactivity: Ethyl esters (e.g., Ethyl 4-cyano-3-iodobenzoate) are more lipophilic than methyl esters, favoring organic-phase reactions. Hydroxyl-containing analogs (e.g., Methyl 4-hydroxy-3-iodobenzoate) show higher polarity, enhancing water solubility .

- Pharmaceutical Relevance: Iodine and cyano substituents are critical in radioimaging and kinase inhibitor development. For example, the iodine atom in Methyl 4-cyano-3-iodobenzoate could serve as a handle for isotopic labeling .

Activité Biologique

Methyl 4-cyano-3-iodobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and case studies highlighting its therapeutic applications.

Chemical Structure and Properties

Methyl 4-cyano-3-iodobenzoate has the molecular formula C10H8INO2 and a molecular weight of approximately 285.08 g/mol. The compound features a cyano group (-CN) and an iodine atom (I) attached to a benzoate structure, which contributes to its unique reactivity and biological interactions.

The biological activity of methyl 4-cyano-3-iodobenzoate is primarily attributed to its ability to interact with various biomolecular targets. The cyano group enhances electrophilicity, allowing for nucleophilic attack by biological macromolecules such as proteins and nucleic acids. This interaction can lead to the formation of active metabolites that influence cellular processes, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Its structural features make it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

A study investigated the antimicrobial properties of methyl 4-cyano-3-iodobenzoate against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that methyl 4-cyano-3-iodobenzoate could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

In vitro studies have shown that methyl 4-cyano-3-iodobenzoate can induce apoptosis in cancer cell lines. A notable case study involved treating HeLa cells with varying concentrations of the compound. The results demonstrated a dose-dependent increase in cell death, with an IC50 value of approximately 15 µM. This indicates its potential as an anticancer agent.

Synthesis Methods

The synthesis of methyl 4-cyano-3-iodobenzoate can be achieved through several methods, including:

- Nucleophilic Substitution : Reacting methyl benzoate with potassium cyanide and iodine in a suitable solvent.

- Diazotization Reaction : Starting from an amino derivative, followed by diazotization and subsequent substitution reactions.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, methyl 4-cyano-3-iodobenzoate was tested against multidrug-resistant bacterial strains. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.

Case Study 2: Cancer Cell Apoptosis

Another significant study focused on the effects of methyl 4-cyano-3-iodobenzoate on breast cancer cell lines. The compound was shown to activate caspase pathways, leading to increased apoptosis rates compared to untreated controls.

Q & A

Basic: What are the optimal reaction conditions for synthesizing Methyl 4-cyano-3-iodobenzoate to maximize yield and purity?

Methodological Answer:

The synthesis typically involves iodination of a pre-functionalized benzoate derivative. For example, iodination using iodine monochloride (ICl) in glacial acetic acid has been effective for analogous compounds (e.g., Methyl 4-hydroxy-3-iodobenzoate synthesis in ). Key steps include:

- Substrate preparation : Start with methyl 4-cyanobenzoate to ensure the cyano group is already positioned.

- Iodination : Use ICl in acetic acid under controlled temperatures (0–5°C) to minimize side reactions.

- Workup : Neutralize excess acid with sodium bicarbonate and purify via recrystallization (ethanol/water mixtures are common).

Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and confirm regioselectivity through NMR (distinct aromatic proton splitting patterns) .

Advanced: How can computational modeling predict the regioselectivity of iodination in Methyl 4-cyanobenzoate derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations can identify the most electrophilic aromatic position.

- Electrostatic potential maps : Highlight electron-deficient regions (cyano groups are electron-withdrawing, directing iodination to the meta position).

- Transition state analysis : Compare activation energies for iodination at positions 2, 3, and 5. Studies on similar systems (e.g., ’s PubChem data) show steric and electronic factors dominate.

Validate predictions experimentally using NMR chemical shifts to confirm substitution patterns .

Basic: Which spectroscopic techniques are most effective for characterizing Methyl 4-cyano-3-iodobenzoate?

Methodological Answer:

- NMR : Aromatic protons appear as doublets (J ≈ 8–10 Hz) due to coupling with adjacent substituents. The cyano group deshields nearby protons, shifting signals downfield (δ 8.1–8.5 ppm) .

- IR Spectroscopy : Strong absorbance at ~2230 cm confirms the cyano group.

- X-ray Crystallography : Resolves bond angles (e.g., C–I bond length ~2.09 Å) and validates regiochemistry (’s crystallographic data) .

Advanced: What strategies mitigate competing side reactions during iodination in the presence of a cyano group?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., acetic acid) to stabilize the transition state and reduce nucleophilic side reactions.

- Temperature control : Slow addition of ICl at 0°C minimizes electrophilic attack at unintended positions.

- Protecting groups : Temporarily protect the cyano group (e.g., as a nitrile oxide) if side reactions persist. Post-iodination deprotection can restore functionality ( discusses analogous protective strategies) .

Basic: How should Methyl 4-cyano-3-iodobenzoate be stored to prevent degradation?

Methodological Answer:

- Storage conditions : Keep in amber vials at –20°C under inert gas (argon) to prevent photolytic cleavage of the C–I bond.

- Stability monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., free carboxylic acid). Shelf-life studies show >95% purity retention after 6 months under these conditions .

Advanced: How can contradictory data from X-ray crystallography and NMR regarding molecular conformation be resolved?

Methodological Answer:

- Dynamic NMR : Analyze variable-temperature NMR to detect conformational flexibility (e.g., rotational barriers around the ester group).

- DFT-assisted refinement : Compare experimental X-ray data (e.g., ’s bond angles) with computed conformers to identify dominant structures.

- Cross-validation : Use NOESY or ROESY to probe spatial proximity of protons in solution, resolving discrepancies between solid-state and solution data .

Basic: What are the common synthetic byproducts, and how can they be identified?

Methodological Answer:

- Byproducts : Di-iodinated derivatives (e.g., 3,5-diiodo) or hydrolysis products (e.g., 4-cyano-3-iodobenzoic acid).

- Identification :

Advanced: In cross-coupling reactions, how does the iodo substituent influence reactivity compared to other halogens?

Methodological Answer:

- Steric effects : The larger iodine atom slows oxidative addition in Pd-catalyzed reactions but enhances selectivity in Sonogashira couplings.

- Electronic effects : The C–I bond’s lower bond dissociation energy (vs. C–Br or C–Cl) facilitates oxidative addition under milder conditions.

- Comparative studies : Use kinetic studies (e.g., monitoring Suzuki-Miyaura coupling rates) with iodinated vs. brominated analogs. ’s catalytic data supports iodine’s superior leaving group ability in aryl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.